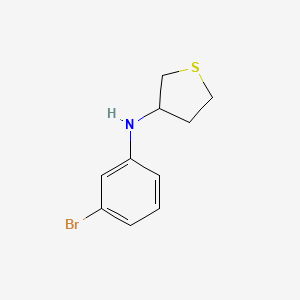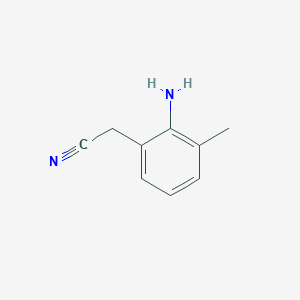
(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate is an organic compound with a unique structure that includes a but-2-enoate backbone and a dimethoxyethyl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and purification techniques such as distillation and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which (E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The pathways involved may include enzymatic catalysis and non-enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,2-dimethoxyethyl)butanoate
- Ethyl 2-(2,2-dimethoxyethyl)but-2-enoate
- Methyl 2-(2,2-dimethoxyethyl)pent-2-enoate
Uniqueness
(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. Its (E)-configuration and the presence of the dimethoxyethyl group make it particularly interesting for various synthetic and research applications.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (E)-2-(2,2-dimethoxyethyl)but-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-7(9(10)13-4)6-8(11-2)12-3/h5,8H,6H2,1-4H3/b7-5+ |
InChI Key |
PAHPRJLSIYOGAV-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C(\CC(OC)OC)/C(=O)OC |
Canonical SMILES |
CC=C(CC(OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)
![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)

![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)




